molecular formula C10H7ClN2O B13760565 2-(5-Chloro-2-pyrazinyl)phenol

2-(5-Chloro-2-pyrazinyl)phenol

Cat. No.: B13760565
M. Wt: 206.63 g/mol
InChI Key: FNHUZEPKSGVSQG-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-pyrazinyl)phenol is a chemical compound with the molecular formula C10H7ClN2O. It is a member of the phenol family, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound also contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 4. The presence of a chlorine atom at the 5-position of the pyrazine ring adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-pyrazinyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a nucleophile, such as a hydroxide ion, attacks the aromatic ring of a chlorinated pyrazine derivative, leading to the substitution of the chlorine atom with a hydroxyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-pyrazinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(5-Chloro-2-pyrazinyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-pyrazinyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Chloro-2-pyrazinyl)phenol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of a phenol group with a chlorinated pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(5-chloropyrazin-2-yl)phenol

InChI

InChI=1S/C10H7ClN2O/c11-10-6-12-8(5-13-10)7-3-1-2-4-9(7)14/h1-6,14H

InChI Key

FNHUZEPKSGVSQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=N2)Cl)O

Origin of Product

United States

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